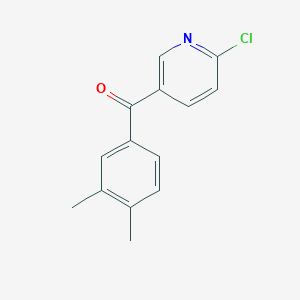

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-chloropyridin-3-yl)-(3,4-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-9-3-4-11(7-10(9)2)14(17)12-5-6-13(15)16-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNFBLTZTVXKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Executive Summary

Target Molecule: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

CAS Registry Number: (Analogous structures: 6-chloronicotinonitrile derivatives)

Molecular Formula:

This technical guide outlines two distinct synthetic pathways for the production of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. The selection of the pathway depends on the scale of production and the available equipment:

-

Route A (Organometallic Addition): Utilizes the Grignard reaction between 6-chloronicotinonitrile and 3,4-dimethylphenylmagnesium bromide. This route is preferred for medicinal chemistry and pilot-plant scales due to its high regioselectivity and cleaner impurity profile.

-

Route B (Friedel-Crafts Acylation): Involves the acylation of o-xylene with 6-chloronicotinoyl chloride. This route utilizes lower-cost reagents but requires rigorous Lewis acid management and careful purification to remove aluminum complexes.

Retrosynthetic Analysis

The strategic disconnection focuses on the ketone bridge connecting the electron-deficient pyridine ring and the electron-rich dimethylbenzene ring.

Figure 1: Retrosynthetic disconnection showing the two primary approaches to the diaryl ketone bond.

Route A: The Organometallic Approach (Grignard Addition)

This pathway is the "Gold Standard" for laboratory and early-phase development. It leverages the high reactivity of the nitrile group on the pyridine ring while preserving the chloro-substituent by controlling the reaction temperature.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the aryl Grignard reagent on the nitrile carbon, forming a magnesium imine salt intermediate. Crucially, the reaction must be kept at low temperatures (

Detailed Protocol

Reagents:

-

4-Bromo-1,2-dimethylbenzene (1.0 eq)

-

Magnesium turnings (1.1 eq)

-

6-Chloronicotinonitrile (0.9 eq)

-

THF (Anhydrous)

-

Iodine (Catalytic crystal)

Step-by-Step Methodology:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under

, charge Mg turnings and a crystal of -

Add 10% of the 4-bromo-1,2-dimethylbenzene solution in THF. Heat gently to initiate (disappearance of iodine color).

-

Add the remaining bromide dropwise to maintain a gentle reflux. reflux for 1 hour post-addition to ensure completion.

-

-

Coupling Reaction:

-

Cool the Grignard solution to

. -

Dissolve 6-chloronicotinonitrile in anhydrous THF in a separate vessel.

-

Cannulate the nitrile solution into the Grignard solution slowly over 30 minutes, maintaining internal temp

. -

Critical Control Point: Do not allow temperature to rise, or

by-products (displacement of Cl) will increase. -

Stir at

for 2 hours, then allow to warm to RT for 1 hour.

-

-

Hydrolysis & Workup:

-

Cool reaction mixture to

. -

Quench with 2M HCl (aq) until pH < 2. This hydrolyzes the intermediate imine (

) to the ketone ( -

Stir vigorously for 1 hour.

-

Neutralize with

to pH 8. Extract with EtOAc (3x). -

Wash combined organics with brine, dry over

, and concentrate.

-

Figure 2: Workflow for the Grignard addition to nitrile. Note the critical hydrolysis step.

Route B: Friedel-Crafts Acylation (Industrial Alternative)

This route is economically advantageous for large-scale manufacturing as it uses o-xylene directly, avoiding the need for brominated precursors and magnesium.

Mechanistic Insight

The reaction utilizes 6-chloronicotinoyl chloride as the electrophile. Aluminum chloride (

-

Challenge: The pyridine nitrogen is basic and coordinates with

, deactivating the acylating agent. Therefore, at least 2.5 equivalents of -

Regioselectivity: Acylation of o-xylene occurs preferentially at the 4-position (para to one methyl, meta to the other) due to steric hindrance at the 3-position. This naturally yields the desired 3,4-dimethyl substitution pattern.

Detailed Protocol

Reagents:

-

6-Chloronicotinoyl chloride (1.0 eq)

-

o-Xylene (1.2 eq - acts as substrate)

-

Aluminum Chloride (

) (2.5 - 3.0 eq) -

Dichloromethane (DCM) or 1,2-Dichlorobenzene (solvent)

Step-by-Step Methodology:

-

Complex Formation:

-

Suspend

in DCM at -

Add 6-chloronicotinoyl chloride portion-wise. (Expect slight exotherm).

-

-

Acylation:

-

Add o-xylene dropwise to the mixture at

. -

Allow the mixture to warm to Room Temperature (RT) and then reflux (

for DCM) for 4-6 hours. -

Note: Evolution of HCl gas indicates reaction progress. Scrubbing is required.

-

-

Quenching:

-

Safety Warning: The quench is highly exothermic.

-

Pour the reaction mixture slowly onto crushed ice/HCl mixture.

-

Stir until all aluminum solids are dissolved.

-

-

Purification:

-

Separate organic layer.[2]

-

Wash with 1N NaOH (to remove unreacted acid), then water, then brine.

-

Recrystallize from Ethanol/Heptane if necessary to remove regioisomers (though 4-position is highly favored).

-

Figure 3: Friedel-Crafts acylation pathway highlighting the heavy Lewis acid requirement.

Comparative Analysis

| Feature | Route A: Grignard | Route B: Friedel-Crafts |

| Reagent Cost | Moderate (Aryl bromide, Mg) | Low (o-Xylene, AlCl3) |

| Scalability | Good (Standard reactors) | Excellent (Bulk commodity chems) |

| Regioselectivity | High (Defined by starting bromide) | Good (Thermodynamic control) |

| Impurity Profile | Clean (Mainly unreacted nitrile) | Complex (Al-salts, isomers) |

| Safety | Flammability (THF, Grignard) | Corrosive (AlCl3, HCl gas) |

| Yield (Typical) | 75-85% | 60-75% |

Quality Control & Characterization

To validate the synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, the following analytical signatures must be confirmed:

-

1H NMR (DMSO-d6 or CDCl3):

-

Pyridine Ring: Look for 3 protons. The proton at C6 (adjacent to N) will be a doublet at

ppm. The proton at C3 (adjacent to Cl) will be a doublet at -

Benzoyl Ring: Look for the characteristic pattern of the 1,2,4-trisubstituted benzene (3,4-dimethylphenyl group).

-

Methyl Groups: Two distinct singlets (or overlapping) around

ppm, integrating to 6 protons.

-

-

IR Spectroscopy:

-

Carbonyl (C=O): Strong absorption at

(Diaryl ketone). -

Nitrile: Absence of peak at

(confirms conversion in Route A).

-

-

HPLC Purity:

-

Method: C18 Column, Acetonitrile/Water (0.1% TFA) gradient.

-

Target Purity: >98% for biological evaluation.

-

References

-

Synthesis of 2-chloro-5-substituted pyridines

-

Friedel-Crafts Acylation of Xylenes

- Standard Text: "Reaction of Grignard Reagents with Nitriles.

-

Regiochemistry of o-Xylene Acylation

Sources

- 1. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]

- 4. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents [patents.google.com]

- 5. CN102532007A - Method for preparing 2-chloro-5-substituted pyridine - Google Patents [patents.google.com]

- 6. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]

- 9. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 10. youtube.com [youtube.com]

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine: Structural Architecture and Synthetic Utility

[1][2][3]

Executive Summary

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (CAS: 1187169-87-4 ) is a diaryl ketone scaffold utilized primarily in the synthesis of kinase inhibitors and tubulin polymerization antagonists.[1][2][3][4] Its structure features an electron-deficient pyridine core substituted with a reactive chlorine at the C2 position and a lipophilic 3,4-dimethylbenzoyl moiety at the C5 position.[1][2][3] This dual-functionality makes it a "privileged scaffold" in drug discovery: the chlorine serves as a handle for nucleophilic aromatic substitution (

| Property | Data |

| IUPAC Name | (6-chloropyridin-3-yl)-(3,4-dimethylphenyl)methanone |

| CAS Number | 1187169-87-4 |

| Molecular Formula | |

| Molecular Weight | 245.70 g/mol |

| Core Scaffold | 2,5-Disubstituted Pyridine |

| Primary Application | Intermediate for MAP Kinase & Tubulin Inhibitors |

Molecular Architecture & Physicochemical Profile[1][2][3][5]

Structural Analysis

The molecule is constructed from two aromatic domains linked by a carbonyl bridge.[2]

-

Domain A (Electrophilic Core): The pyridine ring is substituted at C2 with a chlorine atom.[2] The nitrogen atom in the ring pulls electron density, making the C2 position highly susceptible to nucleophilic attack (

).[2][3] -

Domain B (Lipophilic Tail): The 3,4-dimethylphenyl group provides significant hydrophobic bulk.[2][3] The two methyl groups at the meta and para positions (relative to the ketone) increase the LogP and enhance binding affinity in hydrophobic pockets of target proteins (e.g., ATP-binding sites).[2][3]

-

Linker (The Hinge): The carbonyl group (

) acts as an

Key Physicochemical Properties[1][2][3][6]

Synthetic Pathways[2][3][6][7]

The synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine generally follows two major routes: Friedel-Crafts Acylation (Industrial) and Grignard Addition (Laboratory Precision).[1][2][3]

Pathway A: Friedel-Crafts Acylation (Preferred for Scale)

This method involves the direct acylation of o-xylene using 6-chloronicotinoyl chloride.[1][2][3]

-

Reagents: 6-Chloronicotinoyl chloride, o-Xylene (1,2-dimethylbenzene), Aluminum Chloride (

).[1][2][3] -

Mechanism: The Lewis acid (

) generates an acylium ion from the acid chloride.[2] The electron-rich o-xylene attacks this electrophile.[1][2][3] -

Regioselectivity: o-Xylene directs the incoming electrophile para to one methyl group and meta to the other (the 4-position of 1,2-dimethylbenzene), resulting in the 3,4-dimethyl substitution pattern on the product.[1][2][3]

Pathway B: Grignard Addition to Nitrile

This method avoids harsh Lewis acids and is often cleaner for small-scale synthesis.[1][2][3]

-

Reagents: 6-Chloronicotinonitrile, 3,4-Dimethylphenylmagnesium bromide.[1][2][3]

-

Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone upon acidic workup.[2][3]

Visual Synthesis Workflow

Figure 1: The primary industrial synthesis route via Friedel-Crafts acylation.[1][2][3]

Experimental Protocol (Method A)

Objective: Synthesis of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine via Friedel-Crafts Acylation.

Reagents:

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and reflux condenser.

-

Solvation: Charge the flask with 6-chloronicotinoyl chloride (10.0 mmol) and anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.

-

Lewis Acid Addition: Carefully add

(25.0 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.[1][2][6] The mixture may turn yellow/orange.[2] -

Substrate Addition: Add o-xylene (12.0 mmol) dropwise via a syringe pump over 20 minutes, maintaining the temperature below 5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then reflux at 40°C for 3–5 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1).

-

Quench: Cool the mixture to 0°C. Slowly pour the reaction mixture into a beaker containing 100g of crushed ice and 10 mL of concentrated HCl (to break the Aluminum complex).

-

Extraction: Separate the organic layer.[2][7] Extract the aqueous layer twice with DCM (2 x 30 mL).[2]

-

Purification: Combine organic layers, wash with brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to afford the product as an off-white solid.[1][2][3]

Reactivity & Medicinal Chemistry Applications[1][2][3][6]

The utility of this scaffold lies in its orthogonal reactivity .[2] The molecule possesses two distinct reactive centers that allow for modular drug design.[2]

The C2-Chlorine Handle ( )

The chlorine atom at the 2-position is activated by the pyridine nitrogen.[1][2] It is easily displaced by primary and secondary amines, thiols, or alkoxides.[2][3]

-

Application: This is the standard method for introducing solubility-enhancing groups (e.g., piperazines, morpholines) or specific binding motifs (e.g., anilines for kinase hinge binding).[2][3]

The C5-Ketone Linker

The ketone can be:

-

Reduced: To a secondary alcohol (creating a chiral center) or a methylene group (

).[2] -

Attacked: By organometallics to form tertiary alcohols.[1][2]

-

Condensation: With hydrazines or hydroxylamines to form heterocycles.[1][2]

Reaction Logic Diagram

Figure 2: Orthogonal reactivity map demonstrating the scaffold's versatility.

References

-

Rieke Metals. (n.d.).[2][6] 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Product Page. Retrieved from [Link]

-

Organic Syntheses. (2012). Synthesis of substituted quinazolines and quinolines via 2-chloropyridine intermediates. Org. Synth. 2012, 89, 549-561.[2][3] Retrieved from [Link][2]

-

Google Patents. (2005).[2] Method for the nuclear chlorination of ortho-xylene (US6930216B2).[1] Retrieved from

Sources

- 1. 20173-49-3|2-Chloro-5-methylpyridine 1-oxide|BLD Pharm [bldpharm.com]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. WO2012048502A1 - Process for preparing 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 4. 页面加载中... [china.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Biological Activity Screening of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. The pyridine scaffold is a well-established pharmacophore present in numerous approved therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial effects[1][2]. The unique substitution pattern of the title compound warrants a thorough investigation of its potential pharmacological profile. This document outlines a tiered screening cascade, commencing with broad-based cellular viability assays, followed by targeted functional screens against key protein families, and culminating in preliminary mechanism-of-action studies. The methodologies presented herein are designed to be robust, reproducible, and amenable to a high-throughput screening (HTS) format, thereby accelerating the drug discovery and development process[3][4]. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data analysis and interpretation.

Introduction: The Rationale for Screening 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of many clinically significant drugs. Its derivatives have demonstrated a remarkable diversity of biological activities, including but not limited to, antitumor, anti-inflammatory, antibacterial, antiviral, and antimalarial properties[2]. The title compound, 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, is a novel synthetic molecule. While no specific biological data for this compound currently exists in the public domain, its structural features suggest several avenues for pharmacological investigation. The presence of the 2-chloropyridine moiety is a common feature in various bioactive molecules and can serve as a handle for further chemical modification[5][6]. The dimethylbenzoyl substituent introduces a lipophilic region that may facilitate interactions with hydrophobic pockets in biological targets.

Given the broad spectrum of activities associated with pyridine derivatives, a systematic and unbiased screening approach is warranted. This guide proposes a screening funnel that begins with broad phenotypic assays to identify any general cellular effects, followed by more focused target-based assays to elucidate the specific mechanism of action.

A Tiered Approach to Biological Activity Screening

A hierarchical screening strategy is proposed to efficiently and cost-effectively evaluate the biological potential of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. This approach, depicted in the workflow below, prioritizes broad, high-throughput assays in the initial phase, with subsequent, more resource-intensive assays reserved for confirming and delineating the activity of initial "hits."

Figure 1: A tiered workflow for the biological activity screening of novel compounds.

Tier 1: Primary Screening - Assessing Foundational Cellular Effects

The initial tier of screening is designed to provide a broad overview of the compound's interaction with living cells, primarily focusing on cytotoxicity and any overt phenotypic changes.

General Cytotoxicity Screening

Rationale: A fundamental first step in assessing the biological activity of any compound is to determine its effect on cell viability. This information is crucial for interpreting the results of subsequent functional assays and for identifying potential anticancer agents. Tetrazolium-based assays, such as the MTT and XTT assays, are reliable and high-throughput methods for measuring cellular metabolic activity, which serves as a proxy for cell viability[7][8][9][10]. The XTT assay is often preferred as it produces a water-soluble formazan product, simplifying the protocol.

Experimental Protocol: XTT Cell Viability Assay

-

Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, and a non-cancerous cell line like HEK293 for selectivity) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

XTT Reagent Preparation and Addition: Prepare the XTT working solution according to the manufacturer's instructions. Add 50 µL of the XTT solution to each well.

-

Incubation and Absorbance Reading: Incubate the plates for 2-4 hours at 37°C. Measure the absorbance of the orange formazan product at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Tier 2: Secondary and Target-Based Screening

Compounds that do not exhibit significant cytotoxicity at lower concentrations will proceed to a panel of secondary assays designed to probe for more specific biological activities. The selection of these assays is guided by the known activities of other pyridine derivatives.

Anti-inflammatory Activity Screening

Rationale: Many pyridine-containing compounds have demonstrated anti-inflammatory properties[2]. A simple, in vitro method to screen for potential anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay. This assay is based on the principle that non-steroidal anti-inflammatory drugs (NSAIDs) can protect the erythrocyte membrane from lysis induced by hypotonic solutions.

Experimental Protocol: HRBC Membrane Stabilization Assay

-

HRBC Preparation: Obtain fresh human blood and mix it with an equal volume of Alsever's solution. Centrifuge at 3000 rpm, wash the packed cells with isosaline, and prepare a 10% (v/v) suspension in isosaline.

-

Assay Mixture: In a microcentrifuge tube, combine 1 mL of phosphate buffer (0.15 M, pH 7.4), 2 mL of hyposaline (0.36%), 0.5 mL of the HRBC suspension, and the test compound at various concentrations. Use diclofenac as a positive control.

-

Incubation and Centrifugation: Incubate the mixtures at 37°C for 30 minutes, followed by centrifugation.

-

Hemoglobin Estimation: Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

-

Calculation: Calculate the percentage of membrane stabilization.

Kinase Inhibition Profiling

Rationale: Protein kinases are a major class of drug targets, particularly in oncology and immunology. The structural motifs present in 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine suggest potential interactions with the ATP-binding pocket of kinases. A broad-panel kinase screen is an efficient way to identify potential kinase targets[11][12][13][14]. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for assessing kinase inhibition[14][15].

Experimental Protocol: ADP-Glo™ Kinase Assay

-

Assay Setup: In a 384-well plate, add 1 µL of the test compound or vehicle control (DMSO).

-

Kinase Reaction: Add 2 µL of a kinase of interest (from a diverse panel) and 2 µL of a substrate/ATP mixture.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Luminescence Measurement: Read the luminescence using a plate reader. A decrease in luminescence indicates inhibition of the kinase.

G Protein-Coupled Receptor (GPCR) Activity Screening

Rationale: GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs[16]. Screening against a panel of GPCRs can uncover unexpected activities. Functional assays that measure downstream signaling events, such as changes in intracellular calcium or cAMP levels, are commonly employed[17][18][19][20].

Experimental Protocol: Calcium Mobilization Assay for Gq-Coupled GPCRs

-

Cell Preparation: Use a cell line stably expressing a Gq-coupled GPCR of interest and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compound at various concentrations to the cells in a 96- or 384-well plate.

-

Agonist/Antagonist Mode: To screen for agonists, measure the fluorescence signal after compound addition. To screen for antagonists, pre-incubate with the test compound and then add a known agonist.

-

Fluorescence Reading: Use a fluorescence plate reader to measure the change in fluorescence over time, which corresponds to changes in intracellular calcium levels.

Tier 3: Hit Validation and Preliminary Mechanism of Action (MoA) Studies

Compounds that demonstrate reproducible and dose-dependent activity in the secondary screens ("hits") will be subjected to further investigation to confirm their activity and begin to elucidate their mechanism of action.

Dose-Response Analysis

For any confirmed hit, a full dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). This quantitative measure of potency is essential for structure-activity relationship (SAR) studies and for prioritizing compounds for further development.

Target Identification

Rationale: For hits identified through phenotypic screening, determining the direct molecular target(s) is a critical step. Affinity-based methods are a common approach for target identification[21][22][23][24]. This typically involves immobilizing the small molecule on a solid support and using it to "pull down" its binding partners from a cell lysate.

Figure 2: A simplified workflow for affinity-based target identification.

Data Presentation and Interpretation

All quantitative data generated from the screening assays should be meticulously documented and analyzed. The following table provides a template for summarizing the screening results.

| Assay Type | Target/Cell Line | Endpoint Measured | Result (e.g., IC50, % Inhibition) |

| Cytotoxicity | MCF-7 | Cell Viability | > 100 µM |

| HCT116 | Cell Viability | 25.3 µM | |

| HEK293 | Cell Viability | > 100 µM | |

| Anti-inflammatory | HRBC Membrane | % Stabilization | 65% at 50 µM |

| Kinase Inhibition | Kinase Panel | % Inhibition at 10 µM | Kinase X: 85%, Kinase Y: 12% |

| GPCR Activity | GPCR Z | Calcium Flux | No significant activity |

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive biological activity screening of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine. By employing a tiered screening cascade, from broad phenotypic assays to specific target-based and mechanism-of-action studies, this approach maximizes the probability of identifying and characterizing any therapeutic potential of this novel chemical entity. The detailed protocols and rationale provided herein are intended to guide researchers in the efficient and effective evaluation of this and other novel compounds in the drug discovery pipeline.

References

- Preparation of 2-chloro-5-chloromethylpyridine.

- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.

- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.

- Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosom

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PMC - PubMed Central.

- Design, synthesis and biological evaluation of novel benzimidazole-2-substituted phenyl or pyridine propyl ketene deriv

- Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. NIH.

- Synthesis and biological screening of some pyridine deriv

- Synthesis and biological screening of some pyridine deriv

- 2-Chloro-5-(chloromethyl)pyridine.

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. PubMed.

- Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs.

- High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegener

- Introduction to XTT assays for cell-viability assessment. Abcam.

- Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.

- Antiinflammatory activity: evaluation of a new screening procedure. PubMed.

- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- The High-Throughput Screening Transform

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.

- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.

- Structure-Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Medicines for Malaria Venture.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.

- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.

- Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.

- High-throughput screening (HTS). BMG LABTECH.

- In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science.

- SLK Kinase Assay.

- GPCR Assay Services. Reaction Biology.

- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

- High-Throughput Screening (HTS) for the Antiviral Drug Discovery of Coronavirus.

- 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers.

- Affinity-based target identification for bioactive small molecules. RSC Publishing.

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.

- ANTI-INFLAMMATORY TESTING METHODS : COMPARATIVE EVALUATION OF MICE AND R

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm

- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Deriv

- Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

- Small-molecule Target and Pathway Identific

- Cell-Based GPCR Reporter Assays. Thermo Fisher Scientific - US.

- Kinase assays. BMG LABTECH.

- High-throughput screening as a method for discovering new drugs. Drug Target Review.

- Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10).

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.

- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytop. Semantic Scholar.

- Gαq GPCR assays. ION Biosciences.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. US4958025A - Preparation of 2-chloro-5-chloromethylpyridine - Google Patents [patents.google.com]

- 6. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bellbrooklabs.com [bellbrooklabs.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bmglabtech.com [bmglabtech.com]

- 15. promega.com [promega.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 18. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 20. ionbiosciences.com [ionbiosciences.com]

- 21. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 23. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 24. researchgate.net [researchgate.net]

The Renaissance of Benzoylpyridines: From Synthetic Scaffolds to Metallo-Therapeutics

Topic: Discovery and History of Benzoylpyridine Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

Benzoylpyridines (BzPys) represent a class of diaryl ketones where a pyridine ring is linked to a phenyl group via a carbonyl bridge. Historically regarded merely as versatile intermediates for organic synthesis, these compounds have undergone a pharmacological renaissance. While early 20th-century chemistry focused on their production as dye precursors and photo-initiators, modern medicinal chemistry has identified the benzoylpyridine moiety—specifically when functionalized as thiosemicarbazones—as a "privileged scaffold" for targeting metal metabolism in cancer cells.

This guide analyzes the synthetic evolution of benzoylpyridines and dissects the mechanistic causality behind their potent anticancer activity, specifically focusing on the iron-chelating benzoylpyridine thiosemicarbazones (BpTs).

Synthetic Evolution: From Classical to Catalytic

The synthesis of benzoylpyridines has evolved from stoichiometric, harsh acid-mediated reactions to catalytic, atom-economical methods. Understanding this history is crucial for selecting the appropriate route for scale-up versus library generation.

Classical Methodologies

Two dominant pathways defined the early history of BzPy synthesis:

-

Friedel-Crafts Acylation: The reaction of pyridine carboxylic acid chlorides with benzene. This method is robust but requires stoichiometric Lewis acids (e.g., AlCl₃) and often suffers from regio-control issues depending on the pyridine substitution.

-

Grignard Addition: The addition of phenylmagnesium bromide to cyanopyridines.[1] While high-yielding, this requires anhydrous conditions and is difficult to scale safely.

Modern Oxidative Strategies

Contemporary methods prefer the oxidation of phenyl(pyridyl)methanols or direct oxidative cross-coupling, avoiding moisture-sensitive organometallics.

Table 1: Comparative Analysis of Synthetic Routes

| Methodology | Key Reagents | Scope | Limitations |

| Friedel-Crafts | Nicotinoyl chloride, AlCl₃, Benzene | High yield for 3- & 4-isomers | Pyridine nitrogen complexes AlCl₃, requiring excess reagent [1]. |

| Grignard | Phenyl-MgBr, Cyanopyridine | Direct access to 2-BzPy | Exothermic; functional group intolerance; requires cryo-cooling [2]. |

| Radical Acylation | Aldehydes, TBHP, Fe-catalyst | Broad substrate scope | Radical side-reactions; purification challenges. |

| Oxidative Coupling | Benzyl alcohol, Pyridine, K₂S₂O₈ | "Green" chemistry | Requires high temperature (120°C); specific to 2-position [3]. |

The Pharmacological Pivot: Benzoylpyridine Thiosemicarbazones (BpTs)

The historical trajectory of benzoylpyridines shifted dramatically with the discovery that condensing the ketone moiety with thiosemicarbazides creates a tridentate ligand (N-N-S) capable of chelating transition metals (Fe, Cu) with high affinity.

The Bp44mT Breakthrough

While Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) entered clinical trials, it suffered from short half-life and methemoglobinemia side effects. The development of Bp44mT (2-benzoylpyridine 4,4-dimethyl-3-thiosemicarbazone) marked a critical advancement. The benzoyl group confers lipophilicity, enhancing membrane permeability and lysosomal targeting, which is distinct from the aldehyde-derived Triapine [4].

Mechanism of Action: The "Double-Punch"

The cytotoxicity of BpTs is not merely due to iron depletion. It is a causality-driven cascade:

-

Iron Chelation: BpTs strip iron from Ribonucleotide Reductase (RR), halting DNA synthesis.

-

Redox Cycling: The resulting Fe-BpT complex is redox-active.[2] It cycles between Fe(II) and Fe(III) using cellular reductants, generating a storm of Reactive Oxygen Species (ROS) that causes lysosomal membrane permeabilization (LMP) [5].[3]

Figure 1: Mechanistic pathway of Benzoylpyridine Thiosemicarbazones (BpT) inducing cancer cell death via iron chelation and ROS-mediated lysosomal membrane permeabilization (LMP).[3]

Experimental Protocols

Synthesis of 3-Benzoylpyridine (Friedel-Crafts Route)

Rationale: This protocol is selected for its reliability in generating the ketone scaffold prior to thiosemicarbazone functionalization. It utilizes the "reversed" Friedel-Crafts approach (Acid Chloride + Benzene) which avoids the deactivating nature of the pyridine ring [6].

Safety: Thionyl chloride is corrosive and releases HCl/SO₂. Perform in a fume hood.

Step-by-Step Methodology:

-

Acid Chloride Formation:

-

In a 2-L three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend Nicotinic Acid (123 g, 1.0 mol) .

-

Add Thionyl Chloride (500 mL) slowly.

-

Reflux for 1 hour until the solution clears.

-

Distill off excess thionyl chloride under reduced pressure.[1]

-

-

Friedel-Crafts Acylation:

-

To the residue, add Anhydrous Benzene (500 mL) .

-

Cool the mixture to 0°C in an ice-salt bath.

-

Add Anhydrous Aluminum Chloride (330 g) in small portions over 1 hour. Note: The reaction is exothermic; control temperature <10°C to prevent tar formation.

-

Reflux the mixture for 10 hours.

-

-

Hydrolysis and Isolation:

-

Pour the dark reaction mixture onto Ice (2 kg) mixed with Conc. HCl (200 mL) .

-

Basify the aqueous layer with 50% NaOH until the aluminum hydroxide precipitate redissolves.[1]

-

Extract with Chloroform (5 x 300 mL) .

-

Dry over MgSO₄ and distill.

-

Synthesis of Bp44mT (Thiosemicarbazone Formation)

Rationale: This step converts the scaffold into the active metallo-drug.

-

Dissolve 2-benzoylpyridine (1 eq) in ethanol.

-

Add 4,4-dimethyl-3-thiosemicarbazide (1 eq) .

-

Add catalytic glacial acetic acid (3-4 drops).

-

Reflux for 3–5 hours. Monitor by TLC.

-

Cool to crystallize the bright yellow product. Recrystallize from ethanol.

Future Outlook: The "Methemoglobin" Challenge

While BpTs like Bp44mT are potent, they can induce methemoglobinemia (oxidation of Hemoglobin Fe(II) to Fe(III)). Future discovery efforts are focused on "Safe-Design" BpTs . Recent studies indicate that adding electron-donating alkyl groups to the phenyl ring (e.g., tert-butyl) alters the redox potential, maintaining anticancer activity while significantly reducing methemoglobin formation [7].

Researchers should focus library generation on the para-position of the benzoyl phenyl ring to optimize this safety profile.

References

-

Organic Syntheses , "3-Benzoylpyridine", Org. Synth. 1957, 37, 6. Link

-

Journal of the Chemical Society , "The preparation of benzoylpyridines by the Grignard reaction", J. Chem. Soc.[6] 1959, 1686-1691.[6] Link

-

ChemicalBook , "2-Benzoylpyridine synthesis via oxidative coupling", Tetrahedron 2017, 73, 1407-1412. Link

-

Journal of Medicinal Chemistry , "Benzoylpyridine Thiosemicarbazone Chelators with Potent and Selective Anti-Neoplastic Activity", J. Med.[2][3][7] Chem. 2012, 56, 357–370.[7] Link

-

British Journal of Pharmacology , "Bp44mT: an orally active iron chelator of the thiosemicarbazone class with potent anti-tumour efficacy", Br. J. Pharmacol. 2012, 165, 148–166. Link

-

BenchChem , "Application Notes and Protocols for the Laboratory Synthesis of Pivalylbenzhydrazine", BenchChem Protocols. Link

-

Journal of Medicinal Chemistry , "Alkyl Substituted 2′-Benzoylpyridine Thiosemicarbazone Chelators... Limit Methemoglobin Formation", J. Med.[3][7] Chem. 2013, 56, 357-370. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]

- 7. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]

Quantum Chemical Simulations of Benzoylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Bridging Theory and Application in Drug Development

In the landscape of modern drug discovery, the benzoylpyridine scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant therapeutic potential. The versatility of this chemical moiety allows for a wide range of structural modifications, each subtly tuning the molecule's electronic and steric properties to optimize its interaction with biological targets. However, the synthesis and experimental evaluation of every conceivable derivative is a resource-intensive and often inefficient endeavor. This is where the power of quantum chemical simulations comes to the forefront. By providing a detailed, in-silico examination of molecular properties, these computational methods offer a rational and predictive framework to guide the design and prioritization of candidate molecules, thereby accelerating the drug development pipeline.

This technical guide is designed for researchers, scientists, and drug development professionals who wish to leverage the predictive power of quantum chemical simulations in their work with benzoylpyridine derivatives. Moving beyond a simple recitation of methods, this document provides a field-proven perspective on the causality behind experimental choices, emphasizing the integration of theoretical calculations with experimental validation to ensure scientific integrity. We will delve into the core methodologies, from geometry optimization to the prediction of spectroscopic and pharmacokinetic properties, and illustrate how these computational insights directly inform key aspects of drug design, including Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking.

I. The Foundation: Understanding the Benzoylpyridine Scaffold Through Quantum Chemistry

Benzoylpyridine and its derivatives are characterized by a phenyl group attached to a pyridine ring through a carbonyl linker. This arrangement imparts a unique combination of rigidity and conformational flexibility, with the dihedral angle between the phenyl and pyridine rings being a key determinant of the molecule's overall shape and electronic properties. Quantum chemical simulations provide an unparalleled ability to explore this conformational landscape and understand the electronic structure that governs molecular interactions.

A. The Workhorse of Computational Chemistry: Density Functional Theory (DFT)

For molecules of the size and complexity of benzoylpyridine derivatives, Density Functional Theory (DFT) has become the computational method of choice. DFT offers a favorable balance between computational cost and accuracy, making it well-suited for the diverse range of calculations required in a drug discovery campaign. The central idea of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity to compute than the full many-electron wavefunction.

The choice of the specific DFT functional and basis set is a critical decision that directly impacts the accuracy of the results. For organic molecules like benzoylpyridines, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable results for geometries, vibrational frequencies, and electronic properties.[1][2] The 6-311++G(d,p) basis set is a common and robust choice that provides a good description of the electron distribution, including polarization and diffuse functions that are important for describing non-covalent interactions.[3]

II. Core Computational Workflows: From Structure to Properties

A typical quantum chemical investigation of a benzoylpyridine derivative involves a series of interconnected calculations. The following workflow represents a logical progression from determining the molecule's stable structure to predicting its key chemical and biological properties.

Caption: The workflow for developing a QSAR model using quantum chemical descriptors.

B. Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, a benzoylpyridine derivative) when it binds to a protein target. [4][5]The results of a docking simulation can provide valuable insights into the binding mode of a compound and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for its affinity. Quantum chemically optimized geometries and partial atomic charges of the benzoylpyridine derivatives are crucial for accurate docking simulations. [6]

C. ADMET Prediction

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success in clinical trials. [7][8][9]Quantum chemical descriptors, such as the molecular electrostatic potential and frontier molecular orbital energies, can be used as inputs for machine learning models that predict various ADMET properties, including aqueous solubility, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. [6][10][11]

IV. The Imperative of Validation: Ensuring Trustworthiness

While quantum chemical simulations are a powerful tool, it is essential to remember that they are approximations of reality. Therefore, the validation of computational results against experimental data is a cornerstone of good scientific practice. [12][13][14] Table 2: Validation of Computational Results

| Computational Result | Experimental Validation Method |

| Optimized Geometry | X-ray Crystallography [15][16] |

| Vibrational Frequencies | FT-IR and Raman Spectroscopy [17] |

| UV-Vis Spectrum | UV-Vis Spectroscopy [17][18] |

| NMR Chemical Shifts | NMR Spectroscopy [2][19] |

| Biological Activity (QSAR) | In vitro bioassays |

By demonstrating a strong correlation between calculated and experimental data for a set of known compounds, we can have greater confidence in the predictive power of our models for novel benzoylpyridine derivatives. [20]

V. Conclusion: A Synergy of Simulation and Experiment

Quantum chemical simulations offer a rational and efficient approach to the design and optimization of benzoylpyridine derivatives in drug discovery. By providing a deep understanding of the relationship between molecular structure and properties, these computational methods enable researchers to make more informed decisions and to focus their synthetic efforts on the most promising candidates. However, it is the synergy between simulation and experiment that ultimately leads to success. By integrating high-quality computational data with robust experimental validation, we can unlock the full potential of the benzoylpyridine scaffold and accelerate the development of new and effective medicines.

References

-

DFT calculations. (a) Geometry optimization by density functional... - ResearchGate. (n.d.). Retrieved from [Link]

-

Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. (2021). ChemPhysChem, 22(6), 543-551. Retrieved from [Link]

-

DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2018). Computational Chemistry, 6(1), 1-15. Retrieved from [Link]

- Process for preparation of benzoylpyridines and derivatives. (1975). Google Patents.

-

(PDF) QSAR modeling and molecular docking studies on benzimidazole derivatives as anticancer agents. (n.d.). Retrieved from [Link]

-

MOLECULAR DOCKING AND ADMET STUDIED OF NOVEL PYRIDOPYRIMIDINE DERIVATIVES. (2022). Journal of Emerging Technologies and Innovative Research, 9(7). Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (n.d.). pastenow. Retrieved from [Link]

-

Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023). Medium. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. (2023). ResearchGate. Retrieved from [Link]

-

Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. (2000). Journal of the Mexican Chemical Society, 44(3), 113-116. Retrieved from [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (2018). Journal of Molecular Structure, 1157, 49-60. Retrieved from [Link]

-

(PDF) Synthesis, Spectroscopic and Physico-chemical Studies and X-Ray Structure determination of a Metal transitions Complexes from ligand generated by benzoylpyridine. (n.d.). Retrieved from [Link]

-

Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes. (2014). Journal of Chemical Information and Modeling, 54(12), 3295-3304. Retrieved from [Link]

-

In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). Molecules, 29(12), 2786. Retrieved from [Link]

-

ADMET properties of novel 5-O-benzoylpinostrobin derivatives. (2019). Journal of Applied Pharmaceutical Science, 9(12), 075-081. Retrieved from [Link]

-

Molecular Docking and Target‐Specific Binding Profiles of Benzosuberane‐Based Compounds. (2025). ChemistryOpen, 14(9), e202500123. Retrieved from [Link]

-

Validation guidelines for drug-target prediction methods. (2024). Expert Opinion on Drug Discovery, 1-13. Retrieved from [Link]

-

ADMET properties of novel 5-O-benzoylpinostrobin derivatives | Request PDF. (n.d.). Retrieved from [Link]

-

Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. (2018). Semantic Scholar. Retrieved from [Link]

-

Crystal and molecular structures of benzoylpyrenes and acetylpyrenes. E-, Z-, M- & P-stereodescriptors. (2025). ResearchGate. Retrieved from [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. (2023). Computational Chemistry, 11(4), 113-134. Retrieved from [Link]

-

Quantitative Structure-Activity Relationship (QSAR) of N-Benzoyl-N'-Naphtylthiourea Derivative Compounds by in Silico as Anticancer Through Inhibition of VEGFR2 Receptors. (2023). Atlantis Press. Retrieved from [Link]

-

Synthesis, X-Ray, spectroscopic characterization (FT-IR, NMR, UV–Vis) and quantum chemical calculations of some substituted benzoylthiourea derivatives | Request PDF. (n.d.). Retrieved from [Link]

-

On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025). arXiv. Retrieved from [Link]

-

2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction. (2022). Molecules, 27(15), 4993. Retrieved from [Link]

-

MOLECULAR DOCKING STUDIES OF N-(2-BENZOYLPHENYL)-L-TYROSINE DERIVATIVES WITH ANTI-DIABETIC ACTIVITY OF TYPE 2 DIABETES. (2014). PharmaTutor. Retrieved from [Link]

-

APPLICATIONS OF COMPUTATIONAL CHEMISTRY IN DRUG DESIGN: A REVIEW. (2022). NeuroQuantology, 20(20), 3245-3250. Retrieved from [Link]

-

QSAR modelling and molecular docking studies for anti-cancer compounds against melanoma cell line SK-MEL-2. (2020). Journal of Genetic Engineering and Biotechnology, 18(1), 13. Retrieved from [Link]

-

GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group. Retrieved from [Link]

-

Molecular Docking, ADMET Prediction, and Quantum Computational on 2-Methoxy Benzoyl Hydrazone Compounds as Potential Antileishmanial Inhibitors. (2022). Biointerface Research in Applied Chemistry, 13(1), 53. Retrieved from [Link]

-

Structural Elucidation, DFT Calculations, Hirshfeld Surface Analysis, Molecular Dynamics Simulation, ADMET Profiles, and Molecular Docking of Two Benzazocine Derivatives NAOP-12 and NEMKH-12. (2025). Orbital: The Electronic Journal of Chemistry. Retrieved from [Link]

-

Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. (2020). Open Journal of Medicinal Chemistry, 10(3), 113-127. Retrieved from [Link]

-

STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. (2022). International Research Journal of Education and Technology, 3(3). Retrieved from [Link]

-

Gaussian guide. (2020). Lee Group @ UOW. Retrieved from [Link]

-

Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE, 19(9), e0306973. Retrieved from [Link]

-

DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B. (2024). Scientific Reports, 14(1), 8345. Retrieved from [Link]

-

Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization. (2023). Pharmaceuticals, 16(5), 739. Retrieved from [Link]

-

Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. (2021). Molecules, 26(21), 6649. Retrieved from [Link]

-

Molecular structure, vibrational spectra and theoretical NBO, HOMO-LUMO analysis of N-benzoyl glycine by DFT and ab-initio HF methods. (2025). ResearchGate. Retrieved from [Link]

-

Approach of Density Functional Theory to Molecules Using Gaussian. (2015). International Journal of ChemTech Research, 8(4), 1836-1842. Retrieved from [Link]

-

Validation approaches for computational drug repurposing: a review. (2024). Journal of the American Medical Informatics Association, 31(1), 226-232. Retrieved from [Link]

-

Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). (2019). South African Journal of Chemistry, 72, 11-23. Retrieved from [Link]

-

In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. (2021). Biosciences Biotechnology Research Asia. Retrieved from [Link]

-

The UV-Vis absorption spectra of III in different solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PLOS ONE, 19(9), e0306973. Retrieved from [Link]

-

(PDF) Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone. (n.d.). Retrieved from [Link]

Sources

- 1. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 2. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 3. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmatutor.org [pharmatutor.org]

- 5. In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. jetir.org [jetir.org]

- 7. ADMET properties of novel 5-O-benzoylpinostrobin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents | PLOS One [journals.plos.org]

- 11. Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational Prediction and Validation of an Expert's Evaluation of Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal and Molecular Structure of 2-Benzoylpyridine N4-p-methoxyphenylthiosemicarbazone [scielo.org.mx]

- 16. researchgate.net [researchgate.net]

- 17. Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Recent Advancements in Computational Drug Design Algorithms through Machine Learning and Optimization | MDPI [mdpi.com]

Methodological & Application

Application Note: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine in Divergent Synthesis

[1]

Introduction: The "Divergent Linker" Strategy

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine is a high-value bifunctional scaffold used primarily in the discovery of kinase inhibitors, GPCR ligands, and antihistamines.[1] Its structural utility lies in its orthogonal reactivity profile :

-

The Electrophilic Pyridine (C-2): The chlorine atom at the 2-position is highly activated for Nucleophilic Aromatic Substitution (

) or metal-catalyzed cross-coupling (Buchwald-Hartwig/Suzuki), allowing for the rapid introduction of solubilizing amine tails or heteroaryl extensions.[1] -

The Ketone Bridge: The carbonyl linker provides a rigid spacing element that can be maintained, reduced to a methylene (to increase flexibility), or transformed into a tertiary alcohol (to target specific hydrogen-bond donors in active sites).

-

The Hydrophobic Tail: The 3,4-dimethylphenyl moiety acts as a lipophilic anchor, often mimicking the hydrophobic pocket interactions found in p38 MAP kinase or VEGFR inhibitors.

This guide outlines the robust synthesis of this intermediate and its downstream application in generating lead candidate libraries.

Synthesis Protocol: Friedel-Crafts Acylation

Objective: Synthesize 2-chloro-5-(3,4-dimethylbenzoyl)pyridine from 6-chloronicotinoyl chloride and o-xylene.

Mechanism & Causality

The reaction utilizes a Friedel-Crafts acylation.[2][3] Unlike standard benzene acylation, the pyridine nitrogen possesses a lone pair that will complex with the Lewis Acid (

-

Critical Insight: You must use >2.2 equivalents of

. The first equivalent binds the pyridine nitrogen (deactivating the ring further but protecting the nitrogen), and the second equivalent generates the active acylium ion. -

Regioselectivity: o-Xylene directs the incoming electrophile to the 4-position (para to one methyl, meta to the other) due to steric hindrance at the 3-position (ortho to both methyls).

Step-by-Step Protocol

Reagents:

-

6-Chloronicotinoyl chloride (1.0 eq)[1]

-

o-Xylene (Substrate & Solvent or 1.2 eq in Dichloromethane)[1]

-

Aluminum Chloride (

, anhydrous, 2.5 eq) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

-

Solvation: Charge the flask with 6-chloronicotinoyl chloride (e.g., 10 g) and anhydrous DCM (100 mL). Cool to 0°C.

-

Lewis Acid Addition: Add

portion-wise over 20 minutes. Caution: Exothermic. The solution may turn yellow/orange as the N-Al complex forms. -

Substrate Addition: Add o-xylene dropwise at 0–5°C.

-

Reaction: Allow the mixture to warm to room temperature, then reflux (40°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Endpoint: Disappearance of the acid chloride peak.

-

-

Quench (Critical Step): Cool the mixture to 0°C. Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated HCl (to break the Aluminum emulsion).

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% as an off-white solid.[1]

Downstream Application: Diversification

Objective: Functionalize the C-2 position with a secondary amine (e.g., Morpholine or Piperazine).

Mechanism

The 2-position of pyridine is electron-deficient due to the electronegative nitrogen atom.[1] The para-carbonyl group (at C-5) further withdraws electron density, significantly lowering the activation energy for nucleophilic attack via a Meisenheimer complex .

Protocol

Reagents:

-

2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (1.0 eq)[1]

-

Amine (e.g., Morpholine, 1.5 eq)

-

Base:

(2.0 eq) or DIPEA (2.5 eq) -

Solvent: DMF (fastest) or Acetonitrile (easier workup)

Procedure:

-

Dissolve the chloropyridine intermediate in DMF (0.5 M concentration).

-

Add

and the amine.[4] -

Heat to 80°C for 4 hours.

-

Note: If using volatile amines, use a sealed pressure tube.

-

-

Workup: Pour into water. The product often precipitates. Filter and wash with water. If oil forms, extract with EtOAc.

Visualizing the Workflow

The following diagram illustrates the synthesis and the divergent reactivity pathways available for this scaffold.

Figure 1: Synthesis and Divergent Reactivity Map of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine.

Analytical Data & QC Specifications

To ensure the integrity of the intermediate before downstream processing, adhere to these specifications:

| Test | Method | Acceptance Criteria | Notes |

| Purity | HPLC (C18, ACN/H2O) | > 97.0% (AUC) | Impurity at RRT 0.9 is often the mono-des-methyl analog if impure xylene is used. |

| Identity | 1H NMR (DMSO-d6) | Confirms 3,4-dimethyl pattern | Look for 2 distinct methyl singlets (~2.3 ppm) and 3 aromatic protons on the benzoyl ring.[1] |

| Halogen Content | Elemental Analysis / MS | Cl isotope pattern (3:1) | Essential to confirm no hydrodehalogenation occurred during workup. |

| Water Content | Karl Fischer | < 0.5% | Critical if used in moisture-sensitive Grignard reactions later.[1] |

References

-

Friedel-Crafts Acylation Mechanisms

-

Chemistry LibreTexts. "Friedel-Crafts Reactions." Link

-

-

Nucleophilic Aromatic Substitution on Pyridines

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism." Link

-

-

Synthesis of Related Diaryl Ketones

-

World Intellectual Property Organization (Patents). "Process for preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone." WO2013065064A1. Link

-

-

Commercial Availability & Analog Data

Application Note: High-Fidelity Kinase Inhibitor Design Using the 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Scaffold

[1][2]

Introduction: The Scaffold Advantage

In the landscape of kinase inhibitor discovery, the "privileged scaffold" concept is paramount.[1] 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine represents a high-value core intermediate designed to accelerate the development of ATP-competitive inhibitors targeting p38 MAPK , B-Raf , c-Met , and Src family kinases.[1][2]

This molecule offers a dual-functionality pharmacophore:

-

The Electrophilic "Head" (2-Chloro-pyridine): A reactive handle for Nucleophilic Aromatic Substitution (

) or Buchwald-Hartwig amination to introduce hinge-binding motifs.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

The Lipophilic "Tail" (3,4-Dimethylbenzoyl): A pre-installed hydrophobic moiety designed to occupy the "Gatekeeper" region or the allosteric hydrophobic back-pocket (Pocket II), critical for selectivity.[1][2]

Mechanistic Rationale

The benzoyl-pyridine motif mimics the topology of several FDA-approved inhibitors (e.g., Sorafenib analogs, Doramapimod).[1] The carbonyl group acts as a hydrogen bond acceptor for the conserved DFG-Asp backbone or a water-mediated bridge, while the 3,4-dimethyl substitution pattern provides optimized Van der Waals contact with hydrophobic residues (e.g., Leu, Val, Phe) in the kinase back-cleft.[1]

Chemical Utility & Synthetic Strategy

The core utility of this scaffold lies in its ability to rapidly generate libraries of Type I (ATP-competitive) or Type II (DFG-out) inhibitors via a single synthetic step.[1][2]

Structural Logic Diagram

The following diagram illustrates the functional zones of the scaffold and the synthetic logic.

Caption: Figure 1.[1][2] Synthetic workflow and pharmacophore mapping of the 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine scaffold.

Experimental Protocol: Library Synthesis ( )

Objective: To functionalize the 2-position with a diverse set of amines (hinge binders) to probe the ATP-binding site.

Materials

-

Scaffold: 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (1.0 equiv)

-

Nucleophile: Aryl/Heteroaryl amine (1.2 equiv) (e.g., 4-amino-N-methylpyrazole)[1][2]

-

Base: Cesium Carbonate (

) or LiHMDS (for weak nucleophiles)[2] -

Solvent: Anhydrous DMSO or NMP

-

Catalyst (Optional):

/ Xantphos (if

Step-by-Step Procedure

-

Preparation: In a flame-dried reaction vial, dissolve 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine (100 mg, 0.41 mmol) in anhydrous DMSO (2.0 mL).

-

Activation: Add

(200 mg, 0.61 mmol, 1.5 equiv). Stir at room temperature for 5 minutes to ensure base dispersion. -

Nucleophilic Attack: Add the chosen amine (e.g., 4-aminopyrazole, 0.49 mmol, 1.2 equiv).[1][2]

-

Expert Insight: For electron-deficient amines (e.g., aminopyridines), standard thermal

may fail.[2] In such cases, switch to Buchwald-Hartwig conditions (Pd-catalyzed) or use LiHMDS at 0°C to deprotonate the amine first.[1][2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Reaction: Seal the vial and heat to 120°C for 4–16 hours. Monitor by LC-MS for the disappearance of the starting material (M+H = 246.7).[1][2]

-

Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO.[2] Dry over

, filter, and concentrate. -

Purification: Purify via Flash Chromatography (SiO2, 0-50% EtOAc/Hexanes). The product is typically a yellow/off-white solid.[1][2]

Biochemical Validation: Kinase Selectivity Profiling

Once the library is synthesized, it is critical to validate the "Design Hypothesis"—that the 3,4-dimethylbenzoyl group confers selectivity via hydrophobic pocket occupancy.[1]

Protocol: FRET-Based Kinase Assay (Z'-LYTE™)

Objective: Determine

-

Reagent Setup: Prepare 4X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Compound Dilution: Prepare a 10-point serial dilution of the synthesized inhibitor in 100% DMSO (Start conc: 10

M). -

Reaction Assembly:

-

Add 2.5

L of 4X Compound to a 384-well plate.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Add 5

L of 2X Kinase/Peptide Mixture (e.g., p38ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Add 2.5

L of 4X ATP Solution (at

-

-

Incubation: Incubate at Room Temperature for 1 hour (protected from light).

-

Development: Add 5

L of Development Reagent A. Incubate for 1 hour. -

Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader (Ex: 400nm, Em: 445nm/520nm).

-

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to extract

.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Expected Data Profile (Example)

| Compound ID | Hinge Binder (R) | p38 | B-Raf | Selectivity Note |

| Ref (Scaffold) | Chloro (Unreacted) | >10,000 | >10,000 | Inactive (No hinge binding) |

| Analog A | 4-aminopyrazole | 45 | 120 | Good potency; 3,4-dimethyl fits p38 hydrophobic pocket.[2] |

| Analog B | 3-aminopyridine | 850 | 15 | Shift in selectivity toward Raf kinases.[1][2] |

| Analog C | Methylamine | >5,000 | >5,000 | Linker too short; loss of H-bonds.[1][2] |

Case Study: SAR & Optimization

The "Magic Methyl" Effect: The 3,4-dimethyl substitution on the benzoyl ring is not arbitrary.[1] In many kinase crystal structures (e.g., p38 MAPK PDB: 1A9U), the hydrophobic pocket adjacent to the gatekeeper residue (Thr106 in p38) is size-limited.[1]

-

Unsubstituted Phenyl: Often loses potency due to poor filling of the lipophilic pocket (high

).[2] -

3,4-Dimethyl: Provides optimal steric bulk to displace ordered water molecules, increasing binding entropy (

).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

4-tert-butyl: Often too bulky, causing steric clash with the

C-helix.[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Recommendation: If the 3,4-dimethyl analog shows high potency but poor solubility, consider "scaffold morphing" the phenyl ring to a 3,4-dimethyl-isoxazole or introducing a solubilizing group (e.g., morpholine) on the hinge binder, not the benzoyl tail.[1]

References

-

Lombardo, L. J., et al. (2004).[1][2][3] "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays."[1][2][3] Journal of Medicinal Chemistry. Link

-

Zhang, C., & Bollag, G. (2010).[1][2][4] "Scaffold-based design of kinase inhibitors for cancer therapy." Current Opinion in Genetics & Development. Link

-

Rieke Metals. "2-Chloro-5-(3,4-dimethylbenzoyl)pyridine Product Page." Commercial Catalog. Link

-

Regan, J., et al. (2002).[1][2] "Structure-Activity Relationships of the p38alpha MAP Kinase Inhibitor Doramapimod." Journal of Medicinal Chemistry. (Contextual Reference for Benzoyl-pyridine scaffolds).

Sources

- 1. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 2. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Molecular Docking of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine with Target Proteins

Introduction: The Convergence of Computational Chemistry and Drug Discovery

Molecular docking is a cornerstone of modern structure-based drug design, offering a computational lens to predict the binding orientation and affinity of a small molecule (ligand) with a macromolecular target, typically a protein.[1][2] This in silico approach provides invaluable insights into the molecular interactions that govern biological recognition, thereby accelerating the identification and optimization of potential therapeutic agents. The pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial and anti-parasitic effects.[3][4][5] This guide provides a detailed protocol for the molecular docking of 2-Chloro-5-(3,4-dimethylbenzoyl)pyridine, a representative pyridine derivative, against a selected protein target.

For this application note, we have selected Malate Synthase (GlcB) from Mycobacterium tuberculosis (PDB ID: 2GQ3) as the target protein.[6] Malate synthase is a key enzyme in the glyoxylate shunt, a metabolic pathway essential for the persistence of M. tuberculosis in its host, making it a validated and attractive target for the development of new anti-tubercular drugs.[6][7] The crystal structure 2GQ3 contains a co-crystallized inhibitor, which allows for a crucial validation step in our docking protocol known as re-docking. This process of docking the co-crystallized ligand back into the protein's active site helps to ascertain the reliability of the chosen docking parameters.[8]

This document is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and a practical, step-by-step guide to performing a molecular docking study. We will utilize widely adopted and validated open-source software: AutoDock Vina for the docking calculations and PyMOL for visualization and analysis.

Scientific Principles and Rationale

A robust molecular docking workflow is built upon a series of meticulous preparation steps, each with a specific scientific purpose. Understanding the "why" behind each step is critical for obtaining meaningful and reliable results.

Ligand and Protein Preparation: The Foundation of an Accurate Simulation

The quality of the input structures directly impacts the outcome of the docking simulation. Raw structures from databases like PubChem and the Protein Data Bank (PDB) are not immediately ready for docking.

-